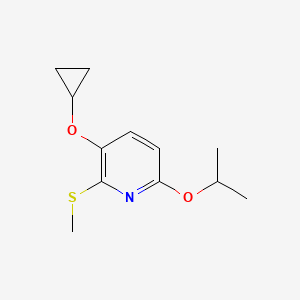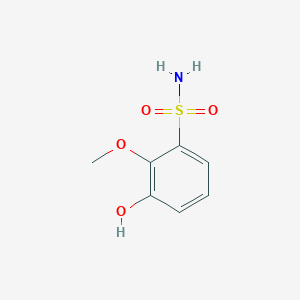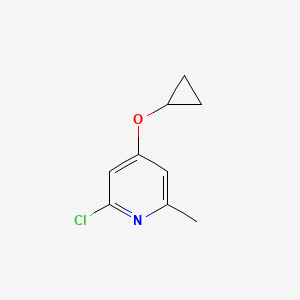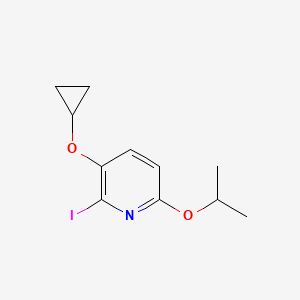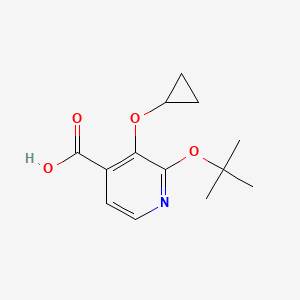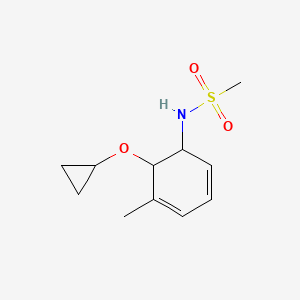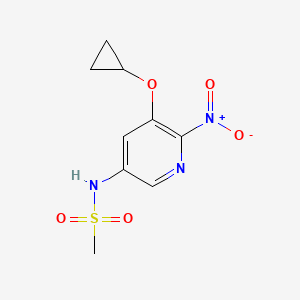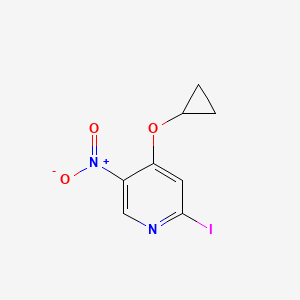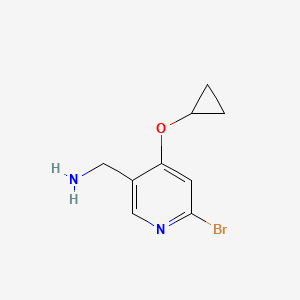
3-Cyclopropoxy-2-iodo-4-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-iodo-4-(methylsulfanyl)pyridine: is an organic compound with the molecular formula C9H10INOS and a molecular weight of 307.15 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methylsulfanyl group attached to a pyridine ring. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of iodine and pyridine as starting materials, with the reaction being facilitated by a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Techniques such as column chromatography and recrystallization may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-2-iodo-4-(methylsulfanyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: such as amines or thiols for substitution reactions.
Oxidizing agents: like hydrogen peroxide for oxidation reactions.
Palladium catalysts: for coupling reactions.
Major Products:
- Substituted pyridines with various functional groups.
- Sulfoxides or sulfones from oxidation reactions.
- Biaryl compounds from coupling reactions .
Scientific Research Applications
3-Cyclopropoxy-2-iodo-4-(methylsulfanyl)pyridine has several applications in scientific research:
Organic Chemistry: Used as a building block in the synthesis of more complex molecules.
Pharmaceuticals: Investigated for potential therapeutic properties and as an intermediate in drug synthesis.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 3-cyclopropoxy-2-iodo-4-(methylsulfanyl)pyridine depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps facilitated by a palladium catalyst. The iodine atom is replaced by a carbon-carbon bond, forming the desired product .
Comparison with Similar Compounds
- 4-Cyclopropoxy-3-iodo-2-(methylsulfanyl)pyridine
- 2-Cyclopropylmethoxy-3-iodo-pyridine
- 3-Fluoro-2-iodo-pyridine
Uniqueness: 3-Cyclopropoxy-2-iodo-4-(methylsulfanyl)pyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and the types of reactions it can undergo. The presence of both a cyclopropoxy and a methylsulfanyl group on the pyridine ring provides distinct chemical properties compared to its analogs .
Properties
Molecular Formula |
C9H10INOS |
|---|---|
Molecular Weight |
307.15 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-iodo-4-methylsulfanylpyridine |
InChI |
InChI=1S/C9H10INOS/c1-13-7-4-5-11-9(10)8(7)12-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
MJOXPFJBOXQXSF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NC=C1)I)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


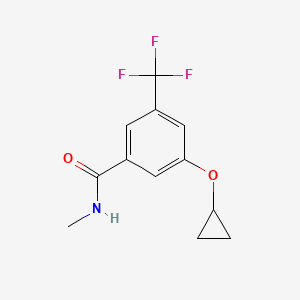
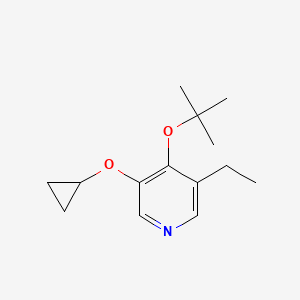
![2-(naphthalen-2-yloxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide](/img/structure/B14822033.png)
